Octahydropyrazino[2,1-c][1,4]oxazine Octahydropyrazino[2,1-c][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 141108-65-8
VCID: VC21297284
InChI: InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
SMILES: C1CN2CCOCC2CN1
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol

Octahydropyrazino[2,1-c][1,4]oxazine

CAS No.: 141108-65-8

Cat. No.: VC21297284

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Octahydropyrazino[2,1-c][1,4]oxazine - 141108-65-8

Specification

CAS No. 141108-65-8
Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
IUPAC Name 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Standard InChI InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Standard InChI Key ZWNWCROZSHWHSF-UHFFFAOYSA-N
SMILES C1CN2CCOCC2CN1
Canonical SMILES C1CN2CCOCC2CN1

Introduction

Chemical Identity and Structure

Octahydropyrazino[2,1-c] oxazine is a heterocyclic organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . The structure consists of a fused tricyclic system containing an oxazine ring and a piperazine ring, with all positions fully saturated as indicated by the "octahydro" prefix. The compound features two nitrogen atoms and one oxygen atom within its ring system.

Stereochemistry

Octahydropyrazino[2,1-c] oxazine exhibits stereoisomerism due to the presence of a chiral center at the 9a position where the three rings meet. The compound exists in two enantiomeric forms:

  • (9aS)-Octahydropyrazino[2,1-c] oxazine (S-enantiomer)

  • (9aR)-Octahydropyrazino[2,1-c] oxazine (R-enantiomer)

Each stereoisomer possesses distinct biological and chemical properties, which may influence their applications in research and pharmaceutical development. The racemic mixture, comprising both enantiomers, is also documented in chemical databases under CAS number 141108-65-8 .

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • Octahydropiperazino[2,1-c]morpholine

  • 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c] oxazine

  • Pyrazino[2,1-c] oxazine, octahydro-

Each name reflects different aspects of the molecular structure or follows specific chemical nomenclature conventions.

Physical and Chemical Properties

The physical and chemical properties of octahydropyrazino[2,1-c] oxazine play a crucial role in determining its behavior in various chemical reactions, formulations, and applications.

Predicted Physical Properties

Based on computational models, the following physical properties have been predicted for the S-enantiomer:

PropertyValueMethod
Boiling Point234.4±35.0 °CPredicted
Density1.10±0.1 g/cm³Predicted
pKa9.47±0.20Predicted

These predicted values provide important information for handling, purification, and application development involving this compound .

Chemical Reactivity

  • Acid-base reactions (given its predicted pKa of 9.47)

  • Nucleophilic substitution reactions

  • Coordination with metal ions

  • Formation of salts and hydrogen bonds

Hazard StatementDescriptionClassification
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure
H227Combustible liquidWarning: Flammable liquids
H302*Harmful if swallowedWarning: Acute toxicity, oral

*Note: H302 has been specifically associated with the R-enantiomer with 100% classification confidence .

The compound is labeled with the GHS07 hazard pictogram, indicating a warning level hazard .

ManufacturerProduct NumberProduct DescriptionPurityPackagingPrice (USD)
Matrix Scientific123450(9aS)-Octahydropyrazino[2,1-c] oxazine95+%1g$2,970
AK Scientific8906AH(9aS)-Octahydropyrazino[2,1-c] oxazineNot specified1g$4,059
ChemenuCM168884(9aS)-Octahydropyrazino[2,1-c] oxazine95%1g$1,644
CrysdotCD11354260(9aS)-Octahydropyrazino[2,1-c] oxazine95+%1g$1,744

This pricing information indicates that the compound is relatively expensive, suggesting specialized synthesis methods and limited production volumes .

Global Supply Chain

Multiple suppliers worldwide offer octahydropyrazino[2,1-c] oxazine and its derivatives, with a significant concentration of suppliers based in China. Key global suppliers include:

  • Career Henan Chemical Co. (China)

  • Win-Win Chemical CO., Limited (China)

  • Nextpeptide Inc. (China)

  • Labnetwork Inc. (China)

  • Bide Pharmatech Ltd. (China)

The wide availability from multiple suppliers suggests an established supply chain, though the high pricing indicates it remains a specialty chemical rather than a bulk commodity.

Regulatory Information and Identifiers

Octahydropyrazino[2,1-c] oxazine and its stereoisomers are registered with various regulatory bodies and chemical databases worldwide.

Registry Numbers and Identifiers

Identifier TypeValueSpecific Isomer
CAS Number141108-65-8Racemic mixture
CAS Number1089759-42-1(S)-enantiomer
CAS Number508241-14-3(R)-enantiomer
EC Number818-972-7Racemic mixture
EC Number896-996-7(R)-enantiomer
MDL NumberMFCD22581549(S)-enantiomer
HS Code2933599590Not specified

These identifiers are essential for regulatory compliance, import/export procedures, and database searching .

Patent Information

The compound appears in multiple patents, as indicated by its presence in the WIPO PATENTSCOPE database. Patents related to this structure can be accessed through the InChIKey: ZWNWCROZSHWHSF-UHFFFAOYSA-N . The presence in patent literature suggests potential applications in proprietary processes or pharmaceutical developments.

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